molecular formula C9H14O B3053249 1-Ethynyl-1-methoxycyclohexane CAS No. 5240-36-8

1-Ethynyl-1-methoxycyclohexane

Cat. No.: B3053249
CAS No.: 5240-36-8
M. Wt: 138.21 g/mol
InChI Key: XIAIXPAXBPDAQZ-UHFFFAOYSA-N
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Description

1-Ethynyl-1-methoxycyclohexane is an organic compound with the molecular formula C9H14O It is characterized by the presence of an ethynyl group (C≡C) and a methoxy group (OCH3) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methoxycyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with acetylene in the presence of a strong base such as sodium amide in diethyl ether. This reaction yields 1-ethynylcyclohexanol, which can then be methylated using dimethyl sulfate to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of robust reaction vessels and continuous monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-methoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be used.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethynyl-1-methoxycyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethynyl-1-methoxycyclohexane involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

    1-Ethynyl-1-cyclohexanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Methoxycyclohexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Cyclohexylacetylene: Contains an ethynyl group but lacks the methoxy group.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-ethynyl-1-methoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-9(10-2)7-5-4-6-8-9/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAIXPAXBPDAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340495
Record name 1-Ethynyl-1-methoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5240-36-8
Record name 1-Ethynyl-1-methoxycyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5240-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-1-methoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Ethynyl-4-methoxy-1-methyl-piperidine and 1-cyclopentyl-4-ethynyl-4-methoxy-piperidine may be prepared analogously.
Name
4-Ethynyl-4-methoxy-1-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyclopentyl-4-ethynyl-4-methoxy-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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